2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2OS2/c16-11-3-1-4-12(17)10(11)9-22-15-18-6-7-19(15)14(20)13-5-2-8-21-13/h1-5,8H,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDMMJSGCMKNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2-chloro-6-fluorobenzyl chloride and a suitable nucleophile.
Formation of the Imidazole Ring: The imidazole ring can be formed through the condensation of glyoxal, ammonia, and an aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Formation of the Imidazole Core
The 4,5-dihydro-1H-imidazole ring can be synthesized via:
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Nucleophilic substitution : Reacting 2-chloro-4,5-dihydro-1H-imidazole with thiol-containing reagents (e.g., (2-chloro-6-fluorophenyl)methanethiol) under basic conditions .
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Cyclization reactions : Using amidines or hydrazine derivatives with carbonyl precursors .
Substitution Reactions
Oxidation Reactions
The sulfanyl group can undergo oxidation to sulfinyl or sulfonyl derivatives:
Reactivity of the Dihydro-Imidazole Ring
The 4,5-dihydro structure enables specific reactivity:
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Oxidation to aromatic imidazole : Achieved via strong oxidizing agents (e.g., H₂O₂).
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Electrophilic substitution : Susceptible to reactions at the C-5 position due to partial aromaticity.
Biological and Functional Implications
While the query focuses on chemical reactions, the structural features suggest potential bioactivity:
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Imidazole derivatives : Known for anti-inflammatory, analgesic, and enzyme-inhibiting properties (e.g., COX-2 inhibition) .
-
Sulfanyl and thiophene groups : May enhance binding affinity via sulfur-π interactions or aromatic stacking .
Data Tables and Comparative Analysis
Table 1: Synthesis Methods for Analogous Imidazole Derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazole rings exhibit significant anticancer properties. The compound has been studied for its efficacy against various cancer cell lines. For instance, studies have shown that derivatives of imidazole can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Case Study:
In a study involving the examination of compounds similar to 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7), demonstrating a promising IC50 value of 25.72 μM .
Antifungal Properties
The compound's thiol group may contribute to its antifungal activity. Compounds with similar structures have shown effectiveness against various fungal strains, including Fusarium oxysporum. Research has indicated that modifications to the thiol group can enhance antifungal activity, making this compound a candidate for agricultural applications .
Data Table: Antifungal Efficacy
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Fusarium oxysporum | 19.9 μg/mL |
| Compound B | Fusarium oxysporum | 93.3 μg/mL |
| 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole | Fusarium oxysporum | TBD |
Agrochemical Applications
The compound's structure suggests potential use as an agrochemical agent. Its ability to inhibit fungal growth can be leveraged in the development of new fungicides. The presence of the thiophene and imidazole moieties may enhance its effectiveness as a plant protection agent.
Case Study:
A recent patent highlighted the synthesis of related compounds aimed at pest control, showcasing the potential for this compound to be included in formulations designed for agricultural use . The stability and efficacy of these formulations are critical for their commercial success.
Material Sciences
The unique chemical structure of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole may also find applications in material sciences, particularly in the development of novel polymers or coatings with specific functional properties.
Potential Applications:
- Conductive Polymers: The incorporation of this compound into polymer matrices could enhance electrical conductivity due to its electron-rich structure.
- Coatings: Its antifungal properties could be utilized in developing coatings that prevent microbial growth on surfaces.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to the disruption of biological processes such as cell signaling, DNA replication, or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
The table below compares substituents and core structures of analogous imidazole derivatives:
Key Observations:
- Heteroaromatic Influence : The thiophene-2-carbonyl group may improve binding affinity in sulfur-rich enzymatic pockets compared to benzimidazole or xanthene derivatives .
- Steric Effects : The (2-chloro-6-fluorophenyl)methyl sulfanyl group introduces ortho-substitution, increasing steric hindrance compared to para-substituted analogs ().
Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)
While explicit data for the target compound is unavailable, trends from similar compounds suggest:
| Property | Target Compound | 2-(4-Fluorophenyl)-1H-benzimidazole | 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~369.86 | ~228.25 | ~317.42 |
| LogP | ~3.5 (estimated) | ~2.8 | ~4.0 |
| Solubility (mg/mL) | Low (halogenated) | Moderate | Low (aromatic dominance) |
| Metabolic Stability | High (Cl/F groups) | Moderate | Low (lack of halogens) |
Rationale:
Biological Activity
The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole , a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various diseases and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , indicating the presence of functional groups that contribute to its biological activity. The structure features a thiophene ring, a chloro-fluorobenzyl moiety, and an imidazole framework, which are known to influence pharmacological properties.
Biological Activity Overview
Research has indicated that imidazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial : Many imidazole derivatives demonstrate significant antibacterial and antifungal properties.
- Anticancer : Certain compounds have shown efficacy against various cancer cell lines.
- Anti-inflammatory : Some derivatives possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
A study on related imidazole derivatives highlighted their effectiveness against Mycobacterium tuberculosis (Mtb). For instance, compounds similar to the target compound displayed IC50 values ranging from 2.03 μM to 7.05 μM against Mtb H37Ra . This suggests that the target compound may also exhibit similar antimicrobial properties.
Anticancer Activity
The anticancer potential of imidazole derivatives is well-documented. For example, a related compound showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells . Such findings indicate that the target compound could be investigated for its effects on various cancer cell lines.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, affecting pathways involved in disease progression.
- Receptor Modulation : These compounds may modulate receptor activity, influencing cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives:
- Antitubercular Activity : A series of benzo-imidazo-thiazole derivatives were evaluated for their antitubercular properties, with some exhibiting selective inhibition against Mtb .
- Anticancer Studies : Research on triazole derivatives indicated significant antiproliferative activity against breast and lung cancer cell lines . The mechanisms involved were linked to non-DHFR pathways, suggesting diverse modes of action.
- Inflammatory Response : Compounds similar to the target structure were found to reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
Data Tables
| Biological Activity | IC50 Value (μM) | Target Cell Line/Organism |
|---|---|---|
| Antitubercular | 7.05 | Mycobacterium tuberculosis |
| Anticancer (Colon) | 6.2 | HCT-116 |
| Anticancer (Breast) | 27.3 | T47D |
| Antimicrobial | 2.03 | Mycobacterium tuberculosis |
Q & A
Basic Question: What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Answer:
Synthesis typically involves multi-step protocols, starting with the formation of the imidazole core via cyclocondensation of appropriate precursors (e.g., thioureas or amidines). For example, substituting the thiophene-2-carbonyl group requires coupling under anhydrous conditions using catalysts like DCC/DMAP . Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the sulfur atom .
- Temperature Control: Maintaining 60–80°C minimizes side reactions during thioether bond formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity .
Advanced Question: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformational flexibility?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX programs for structure solution and refinement . Key steps:
- Data Collection: High-resolution (<1.0 Å) data reduces thermal motion artifacts.
- Hydrogen Bond Analysis: Apply graph set analysis (e.g., Etter’s rules) to identify motifs like rings, which stabilize crystal packing .
- ORTEP Visualization: Generate thermal ellipsoid plots to assess positional disorder or rotational flexibility in the thiophene or chlorophenyl groups .
Basic Question: What spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
- NMR: / NMR confirms substitution patterns (e.g., thiophene carbonyl at δ ~160 ppm). NMR detects fluorophenyl environments (δ -110 to -120 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z ~395).
- IR Spectroscopy: Stretching frequencies for C=O (~1680 cm) and C-S (~650 cm) confirm functional groups .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
Answer:
- Orthogonal Assays: Compare results from enzyme inhibition, cell viability (MTT), and ligand-binding assays to rule out false positives .
- Structural Validation: Verify compound identity and purity (HPLC >95%) to exclude batch variability .
- Theoretical Alignment: Link discrepancies to differences in experimental frameworks (e.g., cell lines, incubation times) using hypothesis-driven statistical analysis (ANOVA, p <0.05) .
Basic Question: What computational tools are suitable for predicting this compound’s physicochemical properties (e.g., logP, solubility)?
Answer:
- Quantum Chemistry: DFT calculations (B3LYP/6-31G*) estimate dipole moments and H-bonding potential .
- Molecular Dynamics (MD): Simulate solvation in water/octanol to predict logP and solubility .
- Software: Gaussian, GROMACS, or Schrödinger Suite for parameterization .
Advanced Question: How can hydrogen-bonding patterns inform the design of derivatives with improved stability or bioavailability?
Answer:
- Graph Set Analysis: Identify dominant H-bond motifs (e.g., chains or rings) in crystal structures. Derivatives with stronger donors (e.g., –OH instead of –OCH) may enhance lattice stability .
- Co-crystallization: Screen with common pharmaceutical coformers (succinic acid, caffeine) to improve solubility via cocrystal engineering .
Basic Question: What are the best practices for assessing this compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Studies: Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH Profiling: Test solubility and stability in buffers (pH 1–10) to identify hydrolysis-prone groups (e.g., ester or sulfanyl linkages) .
Advanced Question: How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?
Answer:
- Substituent Scanning: Synthesize analogs with halogen (Br, I) or electron-withdrawing groups (NO) at the chlorophenyl position to modulate lipophilicity .
- Docking Studies: Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases), prioritizing derivatives with improved fit scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
